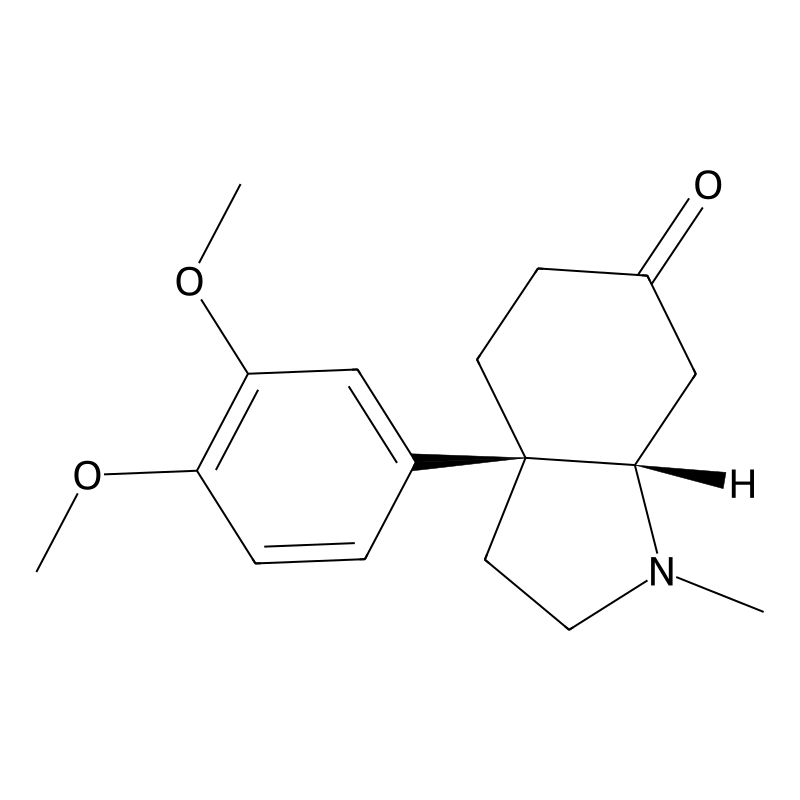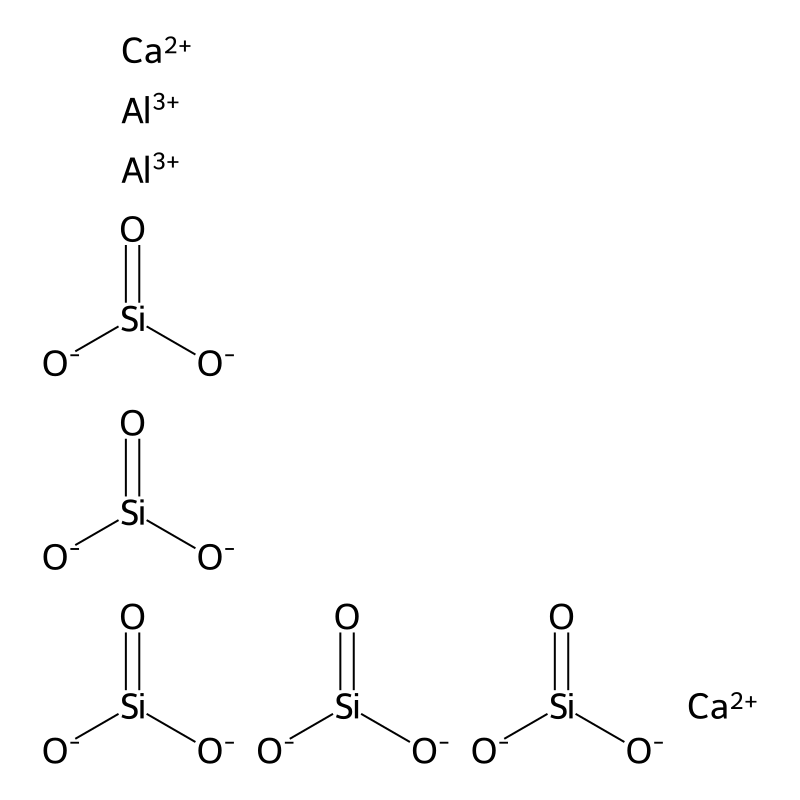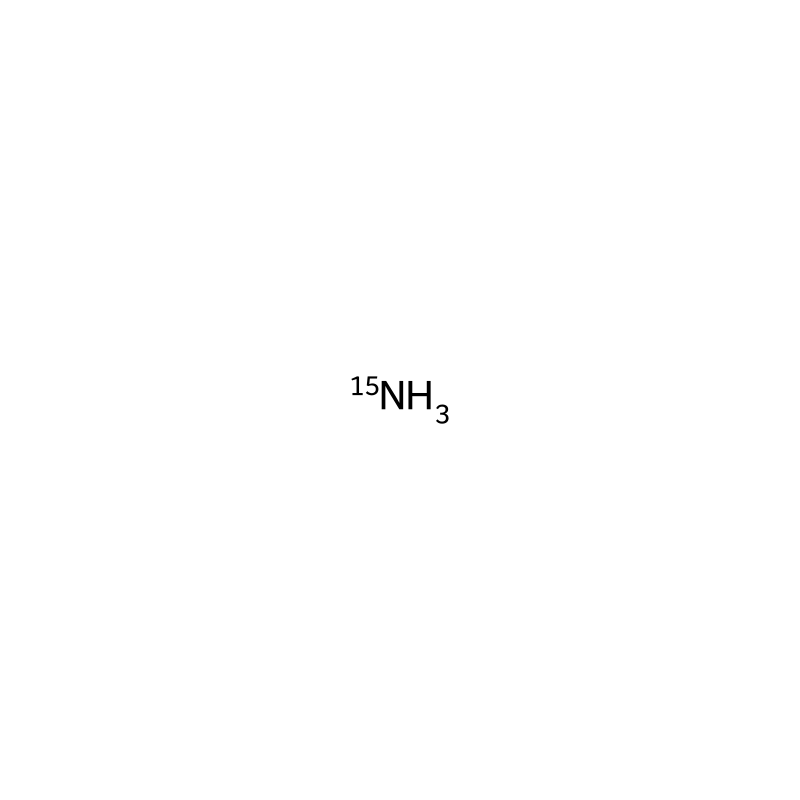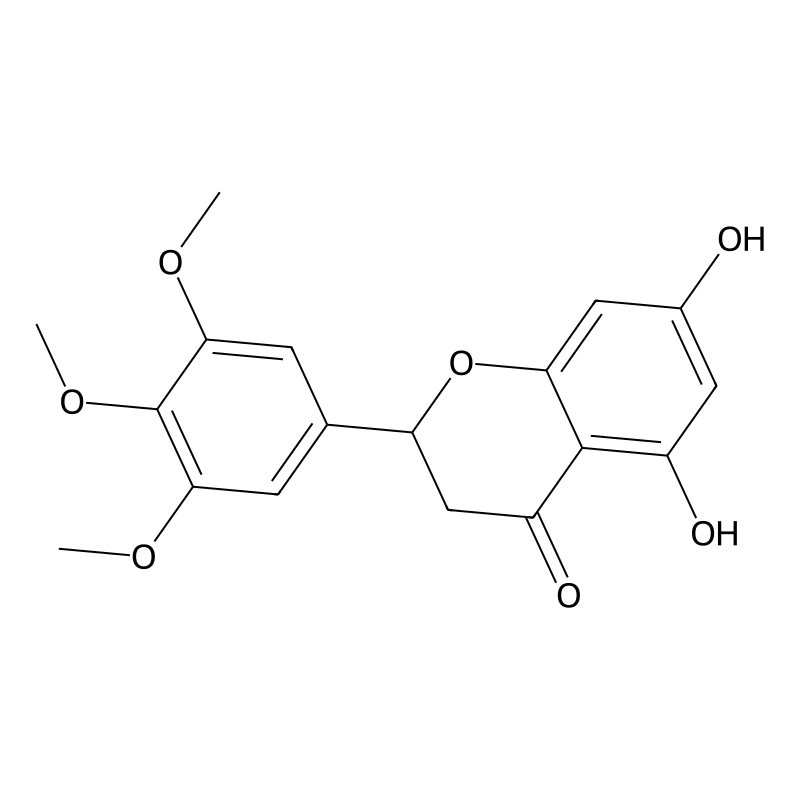4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride is a chemical compound characterized by its piperidine structure, which is a six-membered ring containing one nitrogen atom. This compound features a butyl group and a pyridyl group attached to the piperidine ring, as well as an acetate moiety. Its molecular formula is , and it is typically encountered in the form of dihydrochloride salt, enhancing its solubility and stability in various applications .
- Acetylation: The hydroxyl group can be acetylated to form esters.
- N-Alkylation: The nitrogen atom can participate in alkylation reactions, allowing for the introduction of various alkyl groups.
- Hydrochloride Formation: The formation of hydrochloride salts enhances solubility and bioavailability.
These reactions are fundamental for synthesizing derivatives that may exhibit varied biological activities .
Research indicates that compounds similar to 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride may exhibit significant biological activities, including:
- Antidepressant Effects: Some piperidine derivatives have been noted for their potential in treating mood disorders.
- Antinociceptive Properties: This compound may possess pain-relieving properties, making it a candidate for analgesic development.
- Neuroprotective Effects: Certain studies suggest that piperidine derivatives can protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .
The synthesis of 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride can be achieved through various methods:
- Starting from 4-Piperidinol:
- Reacting 4-Piperidinol with butyl bromide under basic conditions to form the butyl derivative.
- Acetylating the resulting product using acetic anhydride or acetyl chloride.
- Using Pyridine Derivatives:
- Introducing the pyridyl group via nucleophilic substitution reactions on a suitable precursor.
- Dihydrochloride Formation:
The compound has potential applications in several fields:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new medications targeting neurological disorders.
- Chemical Research: It can be used in synthetic organic chemistry as an intermediate for creating more complex molecules.
- Agricultural Chemistry: Investigations into its effects on plant systems could reveal novel agrochemical applications .
Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest:
- Receptor Binding: The compound may interact with various neurotransmitter receptors, influencing pathways related to mood and pain perception.
- Metabolic Pathways: Understanding its metabolic fate in vivo will help elucidate its safety profile and therapeutic potential.
Further pharmacokinetic and pharmacodynamic studies are necessary to confirm these interactions and their implications for therapeutic use .
Several compounds share structural similarities with 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Piperidinol, 1-butyl-4-(2-thienyl)-methyl-, HCl | Similar piperidine backbone with a thienyl group | Potentially different biological activity profile |
| N-Boc-Piperidine-4-carboxylic acid methyl ester | Contains a Boc protecting group | Used primarily in synthetic chemistry |
| 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate | Dicarboxylic acid structure | Potential for diverse functionalization |
These compounds illustrate variations in substituents that can significantly affect their biological activities and chemical properties. The unique combination of functional groups in 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride may confer distinct therapeutic potentials not found in its analogs .








